molecular formula C11H13ClO B1354195 1-(4-Chlorophenyl)-3-methylbutan-1-one CAS No. 71573-93-8

1-(4-Chlorophenyl)-3-methylbutan-1-one

Cat. No. B1354195
CAS RN: 71573-93-8
M. Wt: 196.67 g/mol
InChI Key: SCNNXOZSXWBSSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chlorophenyl)-3-methylbutan-1-one” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Synthesis Methods and Optimization

1-(4-Chlorophenyl)-3-methylbutan-1-one can be synthesized using various chemical processes. A study by Shen De-long (2007) outlines a method involving the condensation and hydrogenation of 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, reaching yields up to 98.3% with a purity of 97.4% as determined by gas chromatography. This method emphasizes economic and technical benefits over previous approaches (Shen De-long, 2007).

Agricultural Applications

In agricultural research, derivatives of 1-(4-Chlorophenyl)-3-methylbutan-1-one, specifically tebuconazole, have been explored for their fungicidal properties. Tebuconazole, alongside carbendazim, has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to reduce environmental and human toxicity. This encapsulation has shown to alter the release profiles of the fungicides, demonstrating effectiveness in fungal disease prevention in plants (E. Campos et al., 2015).

Chemical and Physical Property Studies

The compound's behavior in chemical reactions and its physical properties have been subjects of research. The Grunwald-Winstein analysis explored the influence of carbon-carbon multiple bonds on the solvolyses of tertiary alkyl halides related to 1-(4-Chlorophenyl)-3-methylbutan-1-one. This study helps in understanding the reactivity of such compounds under different conditions (Marina Reis et al., 2008).

Development of Pharmaceutical Agents

Research has led to the discovery of nonpeptide agonists for the urotensin-II receptor, with 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one being identified as a potent agonist. This compound opens new avenues for pharmacological research tools and potential drug leads, demonstrating the versatility of 1-(4-Chlorophenyl)-3-methylbutan-1-one derivatives in medicinal chemistry (G. Croston et al., 2002).

Catalysis and Chemical Reactions

The compound's derivatives have been used in catalysis, illustrating their utility in synthesizing other complex molecules. Studies have focused on creating phosphine complexes and enantioselective catalysis, which are critical in producing pharmaceuticals and fine chemicals with high purity and specificity (H. Brunner & H. Leyerer, 2010).

Future Directions

The future directions for “1-(4-Chlorophenyl)-3-methylbutan-1-one” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNNXOZSXWBSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466118
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71573-93-8
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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